molecular formula C12H19NO B1454393 5-Methoxy-1-phenylpentan-2-amine CAS No. 1249980-06-0

5-Methoxy-1-phenylpentan-2-amine

Cat. No.: B1454393
CAS No.: 1249980-06-0
M. Wt: 193.28 g/mol
InChI Key: YPBVXODZCVRZQH-UHFFFAOYSA-N
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Description

5-Methoxy-1-phenylpentan-2-amine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Methoxy-1-phenylpentan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the oxidation of the compound, leading to the formation of metabolites that can be further studied for their biological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of serotonin receptors, which play a key role in cell signaling and neurotransmission . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, leading to enzyme inhibition or activation. For instance, its interaction with serotonin receptors can result in the activation of downstream signaling pathways that alter gene expression . These molecular mechanisms are crucial for understanding the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxic effects after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, in rodent models, low doses have been associated with anxiolytic and antidepressant-like effects, whereas high doses can cause neurotoxicity and behavioral changes . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conversion into metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other substances.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and overall biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biological effects.

Properties

IUPAC Name

5-methoxy-1-phenylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-14-9-5-8-12(13)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBVXODZCVRZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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